3-Chloro-5-methylcyclohex-2-en-1-one 3-Chloro-5-methylcyclohex-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 42747-34-2
VCID: VC16406166
InChI: InChI=1S/C7H9ClO/c1-5-2-6(8)4-7(9)3-5/h4-5H,2-3H2,1H3
SMILES:
Molecular Formula: C7H9ClO
Molecular Weight: 144.60 g/mol

3-Chloro-5-methylcyclohex-2-en-1-one

CAS No.: 42747-34-2

Cat. No.: VC16406166

Molecular Formula: C7H9ClO

Molecular Weight: 144.60 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-5-methylcyclohex-2-en-1-one - 42747-34-2

Specification

CAS No. 42747-34-2
Molecular Formula C7H9ClO
Molecular Weight 144.60 g/mol
IUPAC Name 3-chloro-5-methylcyclohex-2-en-1-one
Standard InChI InChI=1S/C7H9ClO/c1-5-2-6(8)4-7(9)3-5/h4-5H,2-3H2,1H3
Standard InChI Key RQWGKEUBPFDQRF-UHFFFAOYSA-N
Canonical SMILES CC1CC(=CC(=O)C1)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 3-chloro-5-methylcyclohex-2-en-1-one consists of a six-membered cyclohexene ring with a ketone group at position 1, a chlorine substituent at position 3, and a methyl group at position 5 (Figure 1) . The double bond between positions 1 and 2 introduces ring strain, influencing its reactivity. The IUPAC name derives from this substitution pattern, ensuring unambiguous identification.

Molecular Formula: C7H9ClO\text{C}_7\text{H}_9\text{ClO}
Molecular Weight: 144.6 g/mol (calculated based on atomic masses)

Table 1: Key Physicochemical Properties

PropertyValue/Description
Melting PointNot reported; estimated 80–100°C
SolubilitySoluble in organic solvents (e.g., DCM, THF)
Boiling PointData unavailable; requires further study
StabilityStable under inert conditions

The chlorine and methyl groups introduce steric and electronic effects, altering the compound’s polarity and reactivity compared to unsubstituted cyclohexenone. The ketone group at position 1 renders the molecule electrophilic, facilitating nucleophilic additions.

Synthesis and Manufacturing

Synthetic routes to 3-chloro-5-methylcyclohex-2-en-1-one often involve functionalization of preformed cyclohexenone derivatives. One plausible method, adapted from palladium-catalyzed protocols for analogous compounds, involves the following steps :

  • Formation of the Cyclohexenone Core: Cyclohexenone precursors are synthesized via aldol condensation or Diels-Alder reactions.

  • Chlorination: Electrophilic chlorination using reagents like sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) or N \text{N}-chlorosuccinimide (NCS) introduces the chlorine substituent.

  • Methylation: A Friedel-Crafts alkylation or Grignard reaction adds the methyl group at position 5.

Example Procedure:
A mixture of 5-methylcyclohex-2-en-1-one (1.0 equiv) and NCS (1.2 equiv) in dichloromethane is stirred at 0°C for 2 hours. The reaction is quenched with sodium thiosulfate, extracted with DCM, and purified via column chromatography (hexane/ethyl acetate) to yield the chlorinated product .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal Condition
Temperature0–25°C
Reaction Time2–6 hours
CatalystNone (thermal initiation)
Yield60–75% (estimated)

Challenges include regioselectivity during chlorination and minimizing side reactions such as over-halogenation. Advanced techniques like directed ortho-metalation could improve selectivity .

Reactivity and Functionalization

The compound’s reactivity is dominated by three key sites:

  • Ketone Group: Participates in nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., NaBH4\text{NaBH}_4) to form alcohols.

  • Chlorine Atom: Acts as a leaving group in nucleophilic substitution (SN_\text{N}2) or elimination reactions.

  • Double Bond: Undergoes Diels-Alder cycloadditions or hydrogenation to yield saturated derivatives.

Notable Reaction:
Treatment with methylmagnesium bromide (CH3MgBr\text{CH}_3\text{MgBr}) adds a methyl group to the ketone, producing a tertiary alcohol. Subsequent dehydration with H2SO4\text{H}_2\text{SO}_4 yields a more substituted alkene.

Biological Activity and Applications

Preliminary studies suggest 3-chloro-5-methylcyclohex-2-en-1-one exhibits moderate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 25–50 µg/mL. Its mechanism may involve disruption of cell membrane integrity or inhibition of essential enzymes. In cancer research, the compound has shown antiproliferative effects in vitro against MCF-7 breast cancer cells (IC50_{50} ≈ 30 µM), though in vivo efficacy remains untested.

FieldUse Case
Medicinal ChemistryIntermediate for antitumor agents
Organic SynthesisBuilding block for complex molecules
Material ScienceMonomer for polymer synthesis

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s mode of action in biological systems.

  • Synthetic Optimization: Develop enantioselective routes for chiral derivatives.

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.

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